molecular formula C8H7ClN2O B12095166 3-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

3-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Katalognummer: B12095166
Molekulargewicht: 182.61 g/mol
InChI-Schlüssel: KNRFQOXFHZRRRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridine with a suitable ketone under acidic or basic conditions to form the desired naphthyridine ring . Another approach involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .

Industrial Production Methods

Industrial production of 3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Vergleich Mit ähnlichen Verbindungen

3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one can be compared with other similar compounds, such as:

    1,6-naphthyridine: The parent compound with a similar core structure but lacking the chlorine and ketone functional groups.

    3-chloro-1,6-naphthyridine: Similar structure but without the dihydro and ketone functionalities.

    7,8-dihydro-1,6-naphthyridin-5-one: Lacks the chlorine substituent.

The uniqueness of 3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Eigenschaften

Molekularformel

C8H7ClN2O

Molekulargewicht

182.61 g/mol

IUPAC-Name

3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one

InChI

InChI=1S/C8H7ClN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h3-4H,1-2H2,(H,10,12)

InChI-Schlüssel

KNRFQOXFHZRRRG-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(=O)C2=C1N=CC(=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.